N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide
Description
Properties
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-18(20-12-11-15-5-2-1-3-6-15)19(24)21-16-7-9-17(10-8-16)22-13-4-14-27(22,25)26/h1-3,5-10H,4,11-14H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPXZDVLSGJFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide typically involves multiple steps. The initial step often includes the preparation of the isothiazolidine ring, followed by the introduction of the phenyl and phenethyl groups. The final step involves the formation of the oxalamide linkage under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenyl and phenethyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Scientific Research Applications
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical cellular processes.
Comparison with Similar Compounds
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide can be compared with other similar compounds, such as:
- N-(4-(dimethylamino)benzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide
- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Biological Activity
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide is a complex organic compound notable for its unique structural features, which include a dioxidoisothiazolidine moiety and an oxalamide linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
The molecular formula of this compound is with a molecular weight of approximately 373.51 g/mol. The compound's structure facilitates various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O4S |
| Molecular Weight | 373.51 g/mol |
| CAS Number | 1105205-93-3 |
Antimicrobial Properties
Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial activities. For instance, derivatives containing the isothiazolidine ring have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
Anticancer Activity
Research has also focused on the anticancer potential of this compound. The mechanism of action appears to involve the modulation of critical cellular pathways through interactions with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis .
Case Studies
- Antibacterial Evaluation : A study conducted on similar thiazolidinone derivatives demonstrated that certain compounds exhibited antibacterial activity comparable to standard antibiotics like norfloxacin and chloramphenicol . This suggests that this compound may possess similar properties.
- Antifungal Activity : Another investigation into related compounds revealed effective antifungal activity against strains such as Aspergillus niger and Aspergillus flavus, indicating the potential for this compound to contribute to antifungal therapies .
The biological effects of this compound are hypothesized to arise from its ability to interfere with essential biological pathways. This may involve:
- Enzyme Inhibition : Targeting specific enzymes that play roles in metabolic processes.
- Receptor Modulation : Interacting with cell surface receptors to alter signaling pathways involved in cell growth and apoptosis.
Q & A
Q. What are the key synthetic routes for N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-phenethyloxalamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Coupling Reactions : Condensation of substituted phenylamines with oxalic acid derivatives under reflux in dichloromethane or DMF .
Functional Group Introduction : Sulfur-containing heterocycles (e.g., isothiazolidinone) are introduced via cyclization using reagents like thionyl chloride .
Purification : Chromatography (e.g., silica gel column) and recrystallization from ethanol or acetone are used to achieve >95% purity .
Key Reagents : Oxalyl chloride, phenethylamine, and sulfonating agents.
Q. How is the compound characterized to confirm its structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ confirm carbonyl (C=O) groups; sulfonyl (S=O) stretches appear at 1150–1250 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) matching the theoretical mass (±1 ppm) .
- HPLC : Purity >98% confirmed using a C18 column with acetonitrile/water gradients .
Q. What are the primary physicochemical properties influencing its research applications?
Methodological Answer:
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity?
Methodological Answer:
- Reaction Temperature : Lowering temperature to 0–5°C during coupling steps reduces side reactions (e.g., over-sulfonation) .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency by 20–30% .
- Workup Optimization : Liquid-liquid extraction with ethyl acetate removes unreacted amines, enhancing purity .
- Yield Improvement : Reflux time extension from 12 to 24 hours increases yield from 65% to 82% in cyclization steps .
Q. What strategies address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control for pH/temperature .
- Structural Analogs : Compare activity with derivatives (e.g., chloro vs. methoxy substitutions) to identify pharmacophores .
- Meta-Analysis : Pool data from kinase inhibition assays to resolve discrepancies in IC₅₀ values (e.g., 0.5–5 µM variability due to ATP concentration differences) .
Q. What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina models binding to kinase domains (e.g., EGFR), identifying hydrogen bonds with Asp831 and hydrophobic interactions .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .
- QSAR Models : Predict bioactivity using descriptors like polar surface area (PSA) and rotatable bond count .
Q. How does pH affect the compound's stability and reactivity?
Methodological Answer:
- Acidic Conditions (pH <4) : Hydrolysis of the oxalamide group occurs, forming carboxylic acid derivatives (confirmed by LC-MS) .
- Basic Conditions (pH >9) : Sulfonyl groups degrade, releasing SO₂ gas (detected via FTIR) .
- Buffered Solutions : Phosphate buffer (pH 7.4) maintains >90% stability over 72 hours at 25°C .
Q. What are the proposed mechanisms of action in pharmacological contexts?
Methodological Answer:
- Kinase Inhibition : Competes with ATP in binding pockets of tyrosine kinases (e.g., Abl1), validated via fluorescence polarization assays .
- Apoptosis Induction : Caspase-3 activation observed in leukemia cell lines (IC₅₀ = 1.2 µM) via flow cytometry .
- Antifungal Activity : Disrupts ergosterol biosynthesis in Candida albicans (MIC = 8 µg/mL) using broth microdilution assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
